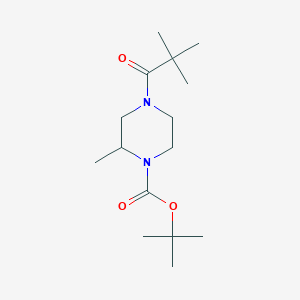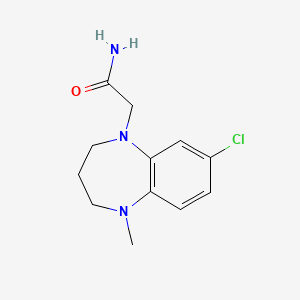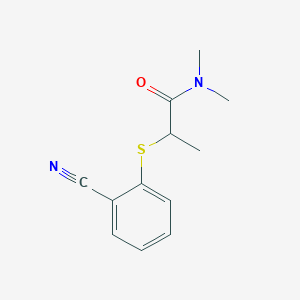
2-Methyl-1-pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one, also known as MPTP, is a synthetic compound that has been studied for its potential applications in scientific research. MPTP is a derivative of the cathinone family of compounds, which are known for their stimulant and psychoactive effects. However, MPTP has unique properties that make it a valuable tool for studying various biochemical and physiological processes.
Mechanism of Action
2-Methyl-1-pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one is thought to exert its effects by being converted into a toxic metabolite called MPP+, which selectively targets and destroys dopamine-producing neurons in the brain. This compound is transported into the brain by the dopamine transporter and is then converted into MPP+ by the enzyme monoamine oxidase-B. MPP+ then accumulates in the dopamine-producing neurons and causes oxidative stress, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the selective destruction of dopamine-producing neurons in the brain, as well as alterations in neurotransmitter levels and oxidative stress. This compound has also been shown to induce behavioral changes in animal models, including motor deficits and cognitive impairments.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 2-Methyl-1-pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one is its ability to selectively target and destroy dopamine-producing neurons in the brain, which can be used to study the mechanisms of Parkinson's disease. This compound is also relatively easy to synthesize and has been well-documented in the scientific literature. However, there are also limitations to using this compound in laboratory experiments, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
List of
Future Directions
1. Developing new treatments for Parkinson's disease based on the mechanisms of 2-Methyl-1-pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one-induced neurotoxicity.
2. Studying the effects of this compound on other neurotransmitter systems in the brain.
3. Investigating the potential use of this compound as a tool for studying other neurodegenerative diseases.
4. Developing new methods for synthesizing this compound and related compounds.
5. Exploring the potential use of this compound as a therapeutic agent for other conditions, such as depression and anxiety.
6. Investigating the long-term effects of this compound exposure on brain function and behavior.
7. Developing new methods for delivering this compound to specific regions of the brain for targeted studies.
8. Studying the effects of this compound on different animal models to better understand its mechanisms of action.
9. Investigating the potential use of this compound as a diagnostic tool for Parkinson's disease.
10. Developing new imaging techniques to visualize the effects of this compound on the brain.
Synthesis Methods
2-Methyl-1-pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one can be synthesized using a variety of methods, including the reaction of methylamine with 3-thiophen-2-ylpropan-1-one in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with pyrrolidine to yield this compound. This synthesis method has been well-documented in the scientific literature and has been used by researchers to produce this compound for laboratory experiments.
Scientific Research Applications
2-Methyl-1-pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and toxicology. One of the primary uses of this compound is as a tool for studying the dopamine system in the brain. This compound has been shown to selectively target and destroy dopamine-producing neurons in the brain, which can lead to Parkinson's disease-like symptoms in animal models. This has made this compound a valuable tool for studying the mechanisms of Parkinson's disease and developing new treatments.
properties
IUPAC Name |
2-methyl-1-pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-10(9-11-5-4-8-15-11)12(14)13-6-2-3-7-13/h4-5,8,10H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQPMPREXUEBST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-thieno[3,2-d]pyrimidin-4-ylthiophene-2-carboxamide](/img/structure/B7592494.png)


![2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7592512.png)
![N-cyclopentyl-N-[2-(dimethylamino)ethyl]-2-methyl-4-(1,2,4-triazol-1-yl)benzamide](/img/structure/B7592519.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7592529.png)
![3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7592535.png)
![N-[2-(benzenesulfinyl)ethyl]-2-(2,6-dimethylanilino)acetamide](/img/structure/B7592541.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide](/img/structure/B7592544.png)

![(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone](/img/structure/B7592557.png)

![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(2-methylpyrazol-3-yl)methanone](/img/structure/B7592572.png)